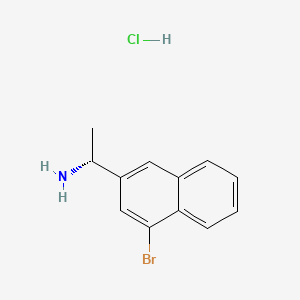![molecular formula C14H16F3NO2 B13462016 N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring bearing a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the Phenyl Ring: The phenyl ring can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar in structure but lacks the cyclobutane ring.
N,N-Dimethyl-4-(trifluoromethyl)benzamide: Similar in structure but has a different substitution pattern on the phenyl ring.
Uniqueness
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. The trifluoromethoxy group further enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H16F3NO2 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C14H16F3NO2/c1-18(2)13(19)11-7-10(8-11)9-3-5-12(6-4-9)20-14(15,16)17/h3-6,10-11H,7-8H2,1-2H3 |
Clave InChI |
VZAMBJCNYBWENW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


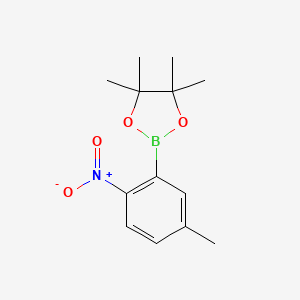

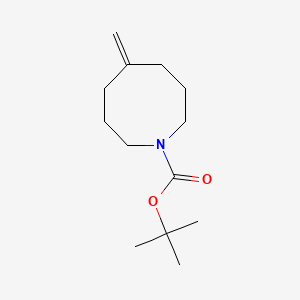
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

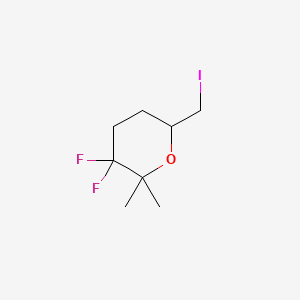
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
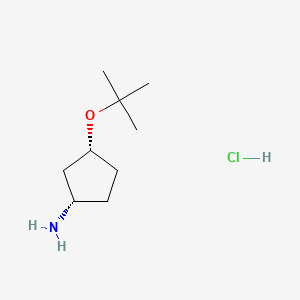
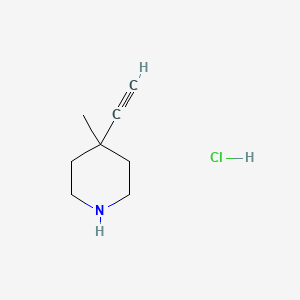
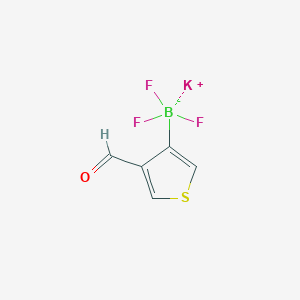
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
